molecular formula C15H21N B13424159 6-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline

6-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13424159
M. Wt: 215.33 g/mol
InChI Key: MMLFEFFLSSJFEB-UHFFFAOYSA-N
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Description

6-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C15H21N. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a cyclohexyl group attached to the tetrahydroisoquinoline core, making it a unique structure within this class.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline can be synthesized through various methods. One common approach involves the Bischler-Napieralski reaction, where a β-phenylethylamine derivative undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) . Another method is the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves catalytic hydrogenation of isoquinoline derivatives. This process uses catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under high-pressure hydrogenation conditions . The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) and selenium dioxide (SeO2).

    Reduction: Hydrogen gas (H2) and catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).

    Substitution: Various nucleophiles and suitable solvents depending on the desired substitution product.

Major Products Formed

    Oxidation: Corresponding nitrone.

    Reduction: Decahydroisoquinoline.

    Substitution: Various substituted tetrahydroisoquinoline derivatives.

Mechanism of Action

The mechanism of action of 6-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

6-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds within the tetrahydroisoquinoline class:

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.

Properties

Molecular Formula

C15H21N

Molecular Weight

215.33 g/mol

IUPAC Name

6-cyclohexyl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C15H21N/c1-2-4-12(5-3-1)13-6-7-15-11-16-9-8-14(15)10-13/h6-7,10,12,16H,1-5,8-9,11H2

InChI Key

MMLFEFFLSSJFEB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC3=C(CNCC3)C=C2

Origin of Product

United States

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